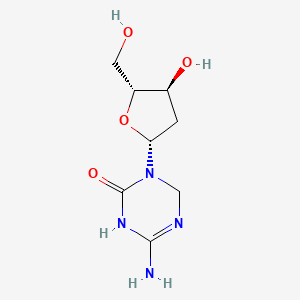

2'-Deoxy-5,6-dihydro-5-azacytidine

Übersicht

Beschreibung

Diese Verbindung gehört zu einer Klasse von antiviralen Wirkstoffen, die darauf abzielen, die Mutationsrate des Virus zu erhöhen, was zu seinem endgültigen Zusammenbruch führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SN-1212 umfasst mehrere Schritte, beginnend mit der Herstellung des Nukleosid-Gerüsts. Die wichtigsten Schritte umfassen:

Bildung der Nukleosid-Base: Dies beinhaltet die Reaktion einer geeigneten Zucker-Einheit mit einer Stickstoffbase unter kontrollierten Bedingungen.

Modifikation des Nukleosids: Das Nukleosid wird dann chemisch modifiziert, um die gewünschten funktionellen Gruppen einzuführen, die seine antiviralen Eigenschaften verleihen.

Industrielle Produktionsmethoden

Die industrielle Produktion von SN-1212 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst:

Massensynthese der Nukleosid-Base: Verwendung großer Reaktoren, um die Zucker-Einheit und die Stickstoffbase zu kombinieren.

Chemische Modifikation: Es werden chemische Reaktoren im Großmaßstab verwendet, um die funktionellen Gruppen einzuführen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SN-1212 involves multiple steps, starting with the preparation of the nucleoside scaffold. The key steps include:

Formation of the nucleoside base: This involves the reaction of a suitable sugar moiety with a nitrogenous base under controlled conditions.

Modification of the nucleoside: The nucleoside is then chemically modified to introduce the desired functional groups that confer its antiviral properties.

Industrial Production Methods

Industrial production of SN-1212 follows a similar synthetic route but on a larger scale. The process involves:

Bulk synthesis of the nucleoside base: Using large reactors to combine the sugar moiety and nitrogenous base.

Chemical modification: Large-scale chemical reactors are used to introduce the functional groups.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

SN-1212 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können SN-1212 in seine reduzierte Form überführen.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Nucleophile bestimmte funktionelle Gruppen am Molekül ersetzen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Hydroxid-Ionen und Amine werden häufig in Substitutionsreaktionen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen eine Reihe von substituierten Nukleosiden liefern können .

Wissenschaftliche Forschungsanwendungen

Epigenetic Research

Mechanism of Action:

DHDAC functions primarily as a hypomethylating agent. It inhibits DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, leading to transcriptional silencing of genes. By inhibiting these enzymes, DHDAC can reactivate silenced genes, which is crucial for understanding gene regulation mechanisms and potential therapeutic interventions in diseases characterized by abnormal DNA methylation patterns.

Comparative Studies:

Research has shown that DHDAC exhibits lower cytotoxicity and greater stability than other hypomethylating agents like 2'-deoxy-5-azacytidine (DAC) and 5-azacytidine (AC). In a comparative study using methylation-specific PCR and HPLC, DHDAC was found to induce comparable levels of DNA hypomethylation and gene reactivation at lower concentrations, making it a promising candidate for further investigations in epigenetic therapy .

Cancer Therapy

Therapeutic Potential:

DHDAC has been explored for its applications in treating myelodysplastic syndromes (MDS) and certain types of leukemias. Clinical studies indicate that it can effectively restore the expression of genes that have been silenced due to hypermethylation, thereby potentially reversing the malignant phenotype of cancer cells. Unlike DAC, which can induce significant apoptosis in cancer cells, DHDAC shows a unique mechanism that may involve the reactivation of cellular repair mechanisms rather than direct cytotoxicity .

Case Studies:

In clinical settings, DHDAC has demonstrated effectiveness in reducing the methylation levels of critical tumor suppressor genes such as CDKN2B and THBS1. Studies showed that DHDAC treatment resulted in a significant decrease in methylation levels compared to untreated controls, indicating its potential role in cancer therapy .

Structural Stability and Synthesis

Synthesis:

The synthesis of DHDAC typically involves multi-step organic reactions starting from nucleoside precursors. The saturation of the 5,6-double bond enhances its hydrolytic stability, preventing degradation in aqueous solutions—a common issue with other hypomethylating agents .

Comparison with Other Compounds:

The following table summarizes the structural modifications and biological activities of DHDAC compared to related compounds:

| Compound Name | Structure/Modification | Biological Activity | Stability |

|---|---|---|---|

| 2'-Deoxycytidine | Standard nucleoside | Incorporates into DNA; less effective against methylation | Moderate |

| 2'-Deoxy-5-azacytidine | Contains nitrogen at C5 | Hypomethylating agent; higher toxicity | Less stable |

| 5-Azacytidine | Ribose instead of deoxyribose | Incorporates into RNA; significant cytotoxicity | Moderate |

| 5,6-Dihydro-5-azacytidine | Saturated C5-C6 double bond | Hypomethylating agent; moderate toxicity | More stable |

| 2'-Deoxy-5,6-dihydro-5-azacytidine | Saturated C5-C6 double bond | Less toxic; effective hypomethylation | Highly stable |

Wirkmechanismus

SN-1212 exerts its effects by increasing the mutation rate of the HIV virus. This is achieved through the incorporation of the nucleoside analog into the viral DNA during replication. The presence of SN-1212 in the viral genome leads to errors in replication, ultimately causing the collapse of the viral population . The compound targets the viral reverse transcriptase enzyme, which is responsible for the replication of the viral genome .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zidovudin (AZT): Ein weiteres Nukleosid-Analogon, das zur Behandlung von HIV eingesetzt wird.

Lamivudin (3TC): Ein Nukleosid-Analogon, das die Reverse Transkriptase hemmt.

Emtricitabin (FTC): Ähnlich wie Lamivudin, wird in Kombinationstherapien für HIV eingesetzt

Einzigartigkeit

SN-1212 ist in seinem Wirkmechanismus einzigartig, da es speziell die virale Mutagenese induziert, was zum Zusammenbruch der Viruspopulation führt. Dies unterscheidet sich von anderen Nukleosid-Analoga, die hauptsächlich die Virusreplikation hemmen .

Biologische Aktivität

2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, also known as KP-1212) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the context of epigenetic therapy. This compound exhibits notable biological activity primarily through its hypomethylating properties, which have implications for cancer treatment and other diseases characterized by aberrant DNA methylation.

DHDAC functions as a hypomethylating agent , which means it can reverse abnormal DNA methylation patterns that silence tumor suppressor genes. This reactivation of silenced genes is crucial in the treatment of myelodysplastic syndromes (MDS) and certain leukemias. The mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, thereby preventing the transcription of essential genes involved in cell growth and apoptosis.

Comparative Studies and Findings

A comparative study assessed the hypomethylating activities of various nucleoside analogs, including DHDAC, 2'-deoxy-5-azacytidine (DAC), and others. Key findings include:

- Stability and Cytotoxicity : DHDAC is more stable and less cytotoxic than DAC at doses that induce comparable levels of DNA hypomethylation and gene reactivation. Specifically, DHDAC demonstrated lower apoptotic effects on cell lines compared to DAC, suggesting a different mechanism of action that favors cellular repair over apoptosis .

- Gene Reactivation : The treatment with DHDAC led to significant reactivation of transcriptionally silenced genes without inducing extensive cell death. Flow cytometric analysis showed that only a small percentage of cells underwent apoptosis after DHDAC treatment compared to DAC .

Research Findings Overview

| Study Parameter | DHDAC | DAC |

|---|---|---|

| Cytotoxicity | Lower | Higher |

| Stability | More stable | Less stable |

| Apoptosis Induction (3 days) | 28% | 73% |

| Apoptosis Induction (5 days) | 34% | 93% |

| DNA Hypomethylation | Comparable | Comparable |

Clinical Implications

The reduced toxicity profile of DHDAC makes it an attractive candidate for further clinical exploration. Its ability to induce hypomethylation without significant cytotoxicity could provide a therapeutic advantage in treating patients with hematological malignancies who are often elderly or have comorbidities that limit their treatment options.

Case Studies

- Myelodysplastic Syndromes (MDS) : Clinical trials have indicated that DHDAC could be beneficial for patients with MDS due to its ability to reactivate silenced genes involved in hematopoiesis while minimizing adverse effects typically associated with conventional chemotherapeutics .

- Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, DHDAC demonstrated potential in enhancing the expression of genes like p21 and RASSF1A, which are critical for apoptosis and cell cycle regulation .

Eigenschaften

CAS-Nummer |

114522-16-6 |

|---|---|

Molekularformel |

C8H14N4O4 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |

InChI-Schlüssel |

LAOLDMMWVYDDID-JKUQZMGJSA-N |

SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |

Kanonische SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?

A1: this compound (DHDAC) stands out due to its unique combination of properties:

- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.

- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.

- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].

Q2: Has this compound demonstrated any specific antiviral activity?

A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.